N-[4-(butan-2-yloxy)phenyl]acetamide
Description
N-[4-(Butan-2-yloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a butan-2-yloxy group (a branched alkoxy chain). The compound’s structure combines an acetamide moiety (CH₃CONH-) with a hydrophobic, branched ether substituent.
Properties
IUPAC Name |
N-(4-butan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)15-12-7-5-11(6-8-12)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCUCIDQQCYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-hydroxyacetophenone with sec-butyl bromide in the presence of a base to form 4-(butan-2-yloxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions generally include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors
Purification: Crystallization or distillation
Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity analysis
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the acetamide group to form amines.
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(butan-2-yloxy)phenyl]acetamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include:
Enzyme Inhibition: Inhibition of monoamine oxidases (MAO) and cholinesterases (ChE).
Receptor Binding: Potential binding to neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of N-[4-(butan-2-yloxy)phenyl]acetamide can be inferred through comparisons with compounds sharing analogous substituents. Below is a detailed analysis of key analogs and their distinct features:
Table 1: Structural and Functional Comparison of this compound with Similar Compounds
| Compound Name | Substituent(s) | Key Features | Biological Activity/Applications |
|---|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | -OH (para) | High polarity due to phenolic -OH; low toxicity | Analgesic properties |
| N-(4-Fluorophenyl)acetamide | -F (para) | Enhanced electron-withdrawing effect; improved metabolic stability | Antibacterial, anti-inflammatory |
| N-(4-Methylphenyl)acetamide | -CH₃ (para) | Increased lipophilicity; moderate bioavailability | Antipyretic, analgesic |
| N-[4-(Trifluoromethoxy)phenyl]acetamide | -OCF₃ (para) | High lipophilicity; resistance to enzymatic degradation | Anti-inflammatory, herbicide potential |
| N-(4-Ethoxyphenyl)acetamide | -OCH₂CH₃ (para) | Balanced lipophilicity/solubility; ether linkage enhances stability | Antimicrobial, anticancer |
| N-[4-(Benzyloxy)phenyl]acetamide | -OCH₂C₆H₅ (para) | Bulky aromatic substituent; steric hindrance affects receptor binding | Enzyme inhibition, photodynamic therapy |
| N-(4-Methoxyphenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide | -OCH₃ and branched alkoxy | Dual alkoxy groups enhance membrane permeability | Research applications in drug design |
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The butan-2-yloxy group in the target compound introduces greater lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) due to its branched alkyl chain. This may enhance blood-brain barrier penetration or tissue absorption but could reduce aqueous solubility .
- In contrast, the trifluoromethoxy group (-OCF₃) in provides even higher lipophilicity and resistance to oxidation, making it suitable for applications requiring prolonged metabolic stability .
For example, N-(4-fluorophenyl)acetamide shows enhanced antibacterial activity due to fluorine’s strong electronegativity . The butan-2-yloxy group is electron-donating, which may reduce electrophilicity but improve stability against nucleophilic degradation .
The branched butan-2-yloxy group may offer a balance between steric bulk and flexibility .
Biological Activity Trends: Analgesic activity is prominent in N-(4-hydroxyphenyl)acetamide due to hydrogen bonding from the -OH group . N-[4-(Trifluoromethoxy)phenyl]acetamide exhibits anti-inflammatory properties linked to its ability to modulate lipid-mediated signaling pathways .
Q & A
Q. What are the recommended synthetic routes for N-[4-(butan-2-yloxy)phenyl]acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-(butan-2-yloxy)aniline reacts with acetyl chloride in anhydrous conditions. A typical protocol involves:
Dissolving the aniline derivative in dry dichloromethane under nitrogen.
Dropwise addition of acetyl chloride with a base (e.g., triethylamine) to scavenge HCl.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide .
Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the butan-2-yloxy group (e.g., δ 1.2–1.4 ppm for methyl protons) and acetamide carbonyl (δ 168–170 ppm in C) .
- IR : Stretching frequencies at ~1650 cm (amide C=O) and ~1240 cm (aryl ether C-O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 250.1443) .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Contradictions often arise from structural analogs (e.g., substituent effects on the phenyl ring). Strategies include:
- Dose-Response Curves : Replicate assays across multiple concentrations to identify threshold effects.
- Structural Analog Comparison : Compare with compounds like N-[4-(2-chloropropanoyl)phenyl]acetamide, where chloro vs. butan-2-yloxy groups alter lipophilicity and target binding .
- Meta-Analysis : Cross-reference data from analogs with similar substituents (e.g., ethylsulfamoyl vs. benzyloxy groups) .
Q. What computational and experimental approaches validate target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with force-field optimization for the butan-2-yloxy moiety .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) to quantify binding kinetics (K) .
- Mutagenesis Studies : Engineer enzyme active-site mutations to confirm critical binding residues .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for nucleophilic substitutions .
- Process Monitoring : Use in-situ FTIR to track reaction progression and minimize byproducts .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the butan-2-yloxy group to propan-2-yloxy or pentan-3-yloxy and test activity shifts .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent bulkiness with anticancer potency .
- Crystallography : Resolve X-ray structures of target-bound complexes to identify key interactions (e.g., hydrogen bonding with acetamide) .
Q. How should researchers address discrepancies in spectroscopic data?
- Methodological Answer :
- Isotopic Labeling : Synthesize C-labeled acetamide to confirm NMR assignments .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the butan-2-yloxy chain .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
